molecular formula C6H3BrN2O B037191 6-Bromooxazolo[4,5-b]pyridine CAS No. 1260863-86-2

6-Bromooxazolo[4,5-b]pyridine

Cat. No.: B037191
CAS No.: 1260863-86-2
M. Wt: 199 g/mol
InChI Key: LUCOFXKHJMMXQZ-UHFFFAOYSA-N
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Description

6-Bromooxazolo[4,5-b]pyridine: is a heterocyclic compound with the molecular formula C6H3BrN2O. It is a derivative of oxazolo[4,5-b]pyridine, where a bromine atom is substituted at the 6th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromooxazolo[4,5-b]pyridine typically involves the bromination of oxazolo[4,5-b]pyridine. One common method includes the reaction of oxazolo[4,5-b]pyridin-2(3H)-one with bromine in the presence of a solvent like dimethylformamide (DMF). The reaction is carried out at room temperature with continuous stirring for about 1.5 hours .

Industrial Production Methods: the scalability of the synthetic route mentioned above suggests that it can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: 6-Bromooxazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxazolo[4,5-b]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-Bromooxazolo[4,5-b]pyridine and its derivatives involves interactions with specific molecular targets. For instance, some derivatives have been shown to inhibit enzymes like cytochrome P450, which plays a crucial role in drug metabolism . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Comparison with Similar Compounds

Uniqueness: 6-Bromooxazolo[4,5-b]pyridine is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-brominated counterpart. This substitution can enhance its potential as a building block for synthesizing more complex molecules with desirable properties .

Properties

IUPAC Name

6-bromo-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-4-1-5-6(8-2-4)9-3-10-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCOFXKHJMMXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620887
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260863-86-2
Record name 6-Bromo[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-[1,3]oxazolo[4,5-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

In another example, 6-bromooxazolo[4,5-b]pyridine can be subjected to palladium-catalyzed coupling and deprotection of the resulting intermediate with trifluoroacetic acid. 6-Bromooxazolo[4,5-b]pyridine can be produced from 2-amino-5-bromo-3-pyridinol by condensation with formic acid or a trialkyl orthoformate, using methodology similar to that of Viaud et al., Heterocycles 41: 2799 (1995). The use of other carboxylic acids produces 2-substituted-6-bromooxazolo[4,5-b]pyridines, which are also substrates for the Heck and Sonogashira reactions. The synthesis of 2-amino-5-bromo-3-pyridinol proceeds from furfurylamine (Aldrich Chemical Company). Thus, 5-bromo-3-pyridinol (produced from furfurylamine according to U.S. Pat. No. 4,192,946) can be chlorinated, using methods described by Koch et al., Synthesis, 499 (1990), to give 2-chloro-5-bromo-3-pyridinol, which in turn can be converted to 2-amino-5-bromo-3-pyridinol by treatment with ammonia.
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